(4-Methyl-2-nitrophenoxy)acetic acid
Overview
Description
(4-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenoxyacetic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 4-methylphenol (p-cresol) followed by the etherification of the resulting 4-methyl-2-nitrophenol with chloroacetic acid. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the nitration process, and a base, such as sodium hydroxide, to promote the etherification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
(4-Methyl-2-nitrophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance thermal stability and flame resistance
Mechanism of Action
The mechanism of action of (4-Methyl-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyacetic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenoxy)acetic acid: Similar structure but lacks the methyl group.
(4-Methylphenoxy)acetic acid: Similar structure but lacks the nitro group.
(2-Nitrophenoxy)acetic acid: Similar structure but the nitro group is in a different position.
Uniqueness
(4-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the phenoxyacetic acid moiety. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKCXXVJHRDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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